molecular formula C10H8N4O4 B14347694 1,8-Dinitronaphthalene-2,7-diamine CAS No. 90920-48-2

1,8-Dinitronaphthalene-2,7-diamine

Cat. No.: B14347694
CAS No.: 90920-48-2
M. Wt: 248.19 g/mol
InChI Key: JESSNTCDPLEUCG-UHFFFAOYSA-N
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Description

1,8-Dinitronaphthalene-2,7-diamine is an organic compound with the molecular formula C10H6N4O4. It is one of several isomeric naphthalenediamines and is characterized by the presence of two nitro groups and two amine groups attached to a naphthalene ring. This compound is a colorless solid that tends to darken upon exposure to air due to oxidation. It is primarily used as a precursor in the synthesis of various commercial pigments and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dinitronaphthalene-2,7-diamine is typically synthesized through the nitration of 1-nitronaphthalene, followed by reduction. The nitration process involves treating 1-nitronaphthalene with a mixture of nitric acid and sulfuric acid, resulting in the formation of 1,8-dinitronaphthalene. This intermediate is then reduced using hydrazine hydrate in the presence of a catalyst and a polar organic solvent. The reaction is carried out at temperatures ranging from 45°C to 115°C, with the hydrazine hydrate being added slowly over a period of 1 to 3 hours .

Industrial Production Methods: The industrial production of this compound involves a similar process but on a larger scale. The reaction mixture is heated to 65-75°C, and hydrazine hydrate is added slowly. The temperature is then increased to 75-90°C and maintained for 3-8 hours. After the reaction is complete, the mixture is cooled, filtered, and the catalyst is recovered. The product is then purified through rectification to achieve a purity of 99.5% or higher .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dinitronaphthalene-2,7-diamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrazine hydrate.

    Oxidation: The compound can be oxidized, leading to the formation of quinones.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Reduction: Hydrazine hydrate, catalysts (e.g., palladium on carbon), and polar organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

1,8-Dinitronaphthalene-2,7-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-dinitronaphthalene-2,7-diamine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The amine groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity .

Comparison with Similar Compounds

    1,5-Dinitronaphthalene: Another isomer with nitro groups at different positions.

    1,8-Diaminonaphthalene: The reduced form of 1,8-dinitronaphthalene-2,7-diamine.

    2,7-Diaminonaphthalene: An isomer with amine groups at different positions.

Uniqueness: this compound is unique due to its specific arrangement of nitro and amine groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions and reactions that are not possible with other isomers .

Properties

CAS No.

90920-48-2

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

1,8-dinitronaphthalene-2,7-diamine

InChI

InChI=1S/C10H8N4O4/c11-6-3-1-5-2-4-7(12)10(14(17)18)8(5)9(6)13(15)16/h1-4H,11-12H2

InChI Key

JESSNTCDPLEUCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=C2[N+](=O)[O-])N)[N+](=O)[O-])N

Origin of Product

United States

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